

Application Notes: Utilizing Boc-Dap(Fmoc)-OH to Introduce a Lysine Mimic

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Compound of Interest

Compound Name: *Boc-Dap(Fmoc)-OH*

Cat. No.: *B557130*

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Introduction

In the fields of chemical biology and drug development, the site-specific modification of peptides is a powerful tool for enhancing therapeutic properties, studying biological processes, and creating novel molecular probes. L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile mimic of lysine (Lys).^[1] The primary distinction lies in the shorter side chain of Dap, which presents a primary amine nucleophile positioned closer to the peptide backbone compared to lysine. This structural difference can influence the conformational stability, proteolytic resistance, and biological activity of peptides.^{[2][3]} The building block N- α -Boc-N- β -Fmoc-L-diaminopropionic acid (**Boc-Dap(Fmoc)-OH**) is instrumental for this purpose, featuring an orthogonal protection scheme that allows for precise, site-specific modification of the Dap side chain.^[4]

The Boc group on the α -amine is labile to acid (e.g., trifluoroacetic acid, TFA), permitting its removal during standard Boc-based solid-phase peptide synthesis (SPPS) for chain elongation.^[5] Concurrently, the base-labile Fmoc group on the β -amine side chain remains intact.^[5] This Fmoc group can be selectively removed on-resin at any desired step using a mild base like piperidine, unmasking the side-chain amine for further functionalization.^[4] This strategy enables the synthesis of complex peptide architectures, including branched peptides, cyclic peptides via lactam bridge formation, and peptides conjugated to labels, drugs, or other molecules.^{[2][6]}

Key Applications

- Structure-Activity Relationship (SAR) Studies: Replacing lysine with Dap allows researchers to probe the importance of the side chain length and amine position for a peptide's biological activity.[7]
- Synthesis of Post-Translationally Modified Peptides: The Dap side chain can be modified to mimic post-translational modifications (PTMs) like ubiquitination or acetylation, providing homogenous samples for biochemical and functional studies.[8][9]
- Peptide Cyclization: The side-chain amine of Dap can form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to cyclic peptides with enhanced stability and receptor affinity.[2][6]
- Conjugation Chemistry: The liberated side-chain amine serves as a chemical handle for attaching various moieties, such as fluorescent dyes, PEG chains (PEGylation), lipids (lipidation), or cytotoxic drug payloads for targeted delivery.[4]

Data Presentation

While direct comparative data for Lys vs. Dap-containing peptides is highly sequence-dependent, the following table summarizes the key physicochemical differences and expected synthesis efficiencies.

Table 1: Physicochemical Properties and Synthesis Parameters

Parameter	Lysine	Diaminopropionic Acid (Dap)	Reference
Side Chain Structure	$-(\text{CH}_2)_4\text{-NH}_2$	$-\text{CH}_2\text{-NH}_2$	[10]
Side Chain pKa (in peptides)	~10.5	~6.3 - 8.3 (highly context-dependent)	[11]
Coupling Efficiency (SPPS)	>99%	>99%	[5]
Boc Deprotection Efficiency	>99%	>99%	[5]

| Crude Peptide Purity (Post-Cleavage) | Typically 70-90% | Typically 70-90% | [5] |

Experimental Protocols

Protocol 1: Incorporation of Boc-Dap(Fmoc)-OH using Manual Boc-SPPS

This protocol details the incorporation of a **Boc-Dap(Fmoc)-OH** residue into a peptide chain using a manual Boc-SPPS workflow.

Materials:

- MBHA or Merrifield resin
- Boc-protected amino acids
- **Boc-Dap(Fmoc)-OH**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling reagents: HBTU/HOBt or HATU
- Kaiser test kit

Procedure:

- Resin Preparation:
 - Swell the appropriate resin (e.g., MBHA for C-terminal amide) in DCM for 30-60 minutes in a reaction vessel.[5]
 - Drain the DCM.

- Boc Deprotection (for elongating a chain):
 - Add a solution of 25-50% TFA in DCM to the resin and agitate for 2 minutes.[5]
 - Drain the solution. Add a fresh 25-50% TFA in DCM solution and agitate for 20-30 minutes. [5]
 - Drain and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).[5]
- Neutralization:
 - Add a solution of 5-10% DIEA in DCM and agitate for 5-10 minutes. Repeat once.[5]
 - Drain and wash the resin with DCM (5x). Perform a Kaiser test to confirm the presence of free primary amines (blue beads).[4]
- Coupling of **Boc-Dap(Fmoc)-OH**:
 - In a separate vessel, dissolve **Boc-Dap(Fmoc)-OH** (3 eq.), HBTU (2.9 eq.), and HOBT (3 eq.) in DMF.[12]
 - Add DIEA (6 eq.) to the solution to pre-activate for 2-5 minutes.[12]
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature.[12]
 - Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive, recouple.[12]
 - Wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation:
 - To add the next amino acid, repeat steps 2 and 3, followed by a standard coupling cycle with the next Boc-protected amino acid. The side-chain Fmoc group on the Dap residue remains stable during these acid/base cycles.[5]

Protocol 2: On-Resin Side-Chain Deprotection and Modification

This protocol describes the selective removal of the Fmoc group from the Dap side chain and subsequent modification (e.g., acetylation).

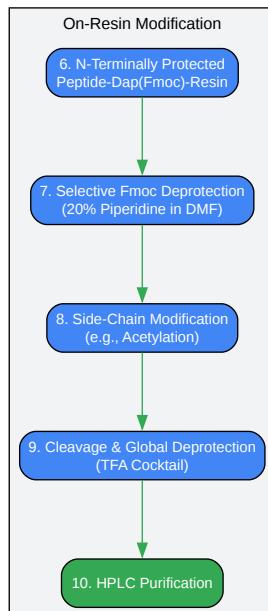
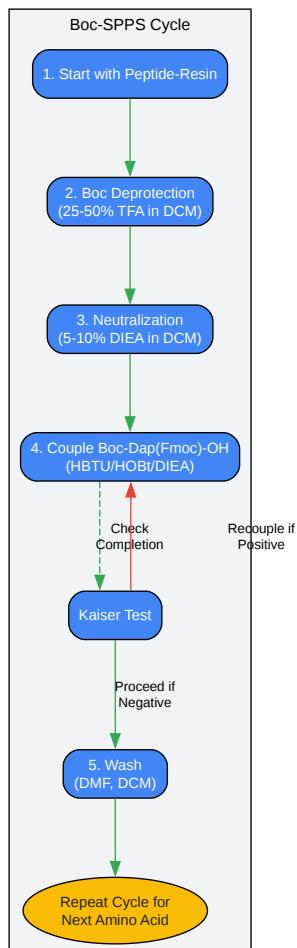
Procedure:

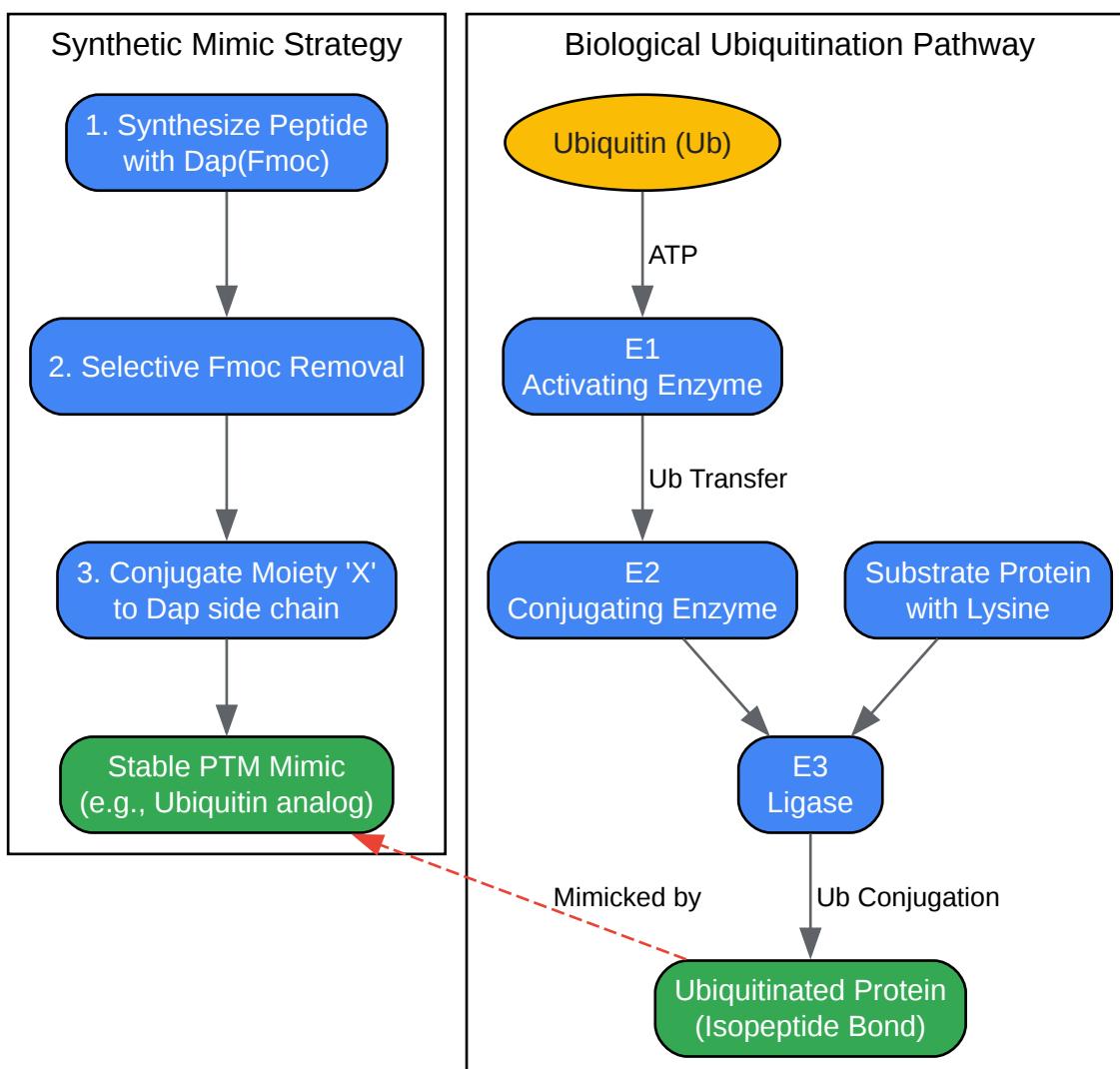
- Peptide-Resin Preparation:
 - Ensure the full-length peptide has been synthesized on the resin according to Protocol 1. The N-terminal α -amino group should be Boc-protected.
- Selective N β -Fmoc Deprotection:
 - Wash the peptide-resin with DMF (3x).
 - Add a solution of 20% piperidine in DMF to the resin.^[4]
 - Agitate for 5 minutes, then drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.^[4]
 - Drain and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine. The Dap side-chain amine is now free.^[4]
- Side-Chain Modification (Example: Acetylation):
 - Prepare an acetylation solution (e.g., 10 eq. acetic anhydride and 10 eq. DIEA in DMF).
 - Add the solution to the resin and agitate for 30 minutes.^[4]
 - Drain and wash the resin with DMF (3x) and DCM (3x).
 - Confirm capping with a negative Kaiser test.
- Final Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.

- Treat the resin with a cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS) for 2-4 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[\[5\]](#)
- Filter the resin and precipitate the peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry.
- Purify the crude peptide by reverse-phase HPLC.

Visualizations

Experimental Workflows





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